molecular formula C6H3F3N2O2 B15251972 4-(Difluoromethyl)-3-fluoro-2-nitropyridine

4-(Difluoromethyl)-3-fluoro-2-nitropyridine

Cat. No.: B15251972
M. Wt: 192.10 g/mol
InChI Key: ICGJZQDDFQDVGN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluoro-2-nitropyridine (CAS 1804755-09-6) is a fluorinated pyridine derivative of high interest in advanced chemical research and development. With a molecular formula of C6H3F3N2O2 and a molecular weight of 192.10 g/mol, this compound serves as a key synthetic intermediate for the preparation of more complex molecules . The incorporation of fluorine atoms and the difluoromethyl group (CF2H) is a established strategy in medicinal chemistry to fine-tune the physicochemical properties of lead compounds . The CF2H group is notably a strong hydrogen bond donor, which can mimic other functional groups like alcohols and thiols, thereby influencing a molecule's lipophilicity, metabolic stability, and membrane permeability . This makes derivatives of this compound valuable for exploration in pharmaceutical and agrochemical research programs. Researchers utilize this nitropyridine as a versatile building block for constructing heterocyclic scaffolds, with potential applications in the synthesis of active ingredients for drugs and crop protection agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

4-(difluoromethyl)-3-fluoro-2-nitropyridine

InChI

InChI=1S/C6H3F3N2O2/c7-4-3(5(8)9)1-2-10-6(4)11(12)13/h1-2,5H

InChI Key

ICGJZQDDFQDVGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by nitration. The difluoromethylation can be achieved using difluoromethylation reagents such as ClCF₂H or difluorocarbene reagents under specific reaction conditions . The nitration process can be carried out using mixed acids (e.g., nitric acid and sulfuric acid) under controlled temperature and reaction time .

Industrial Production Methods

In an industrial setting, the production of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is particularly advantageous for large-scale production, reducing waste and improving safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 2 strongly activates the pyridine ring for nucleophilic attacks. Key reactions include:

  • Ammonia displacement : Under reflux in DMF (120°C, 3 h) with excess ammonium acetate, the nitro group is replaced by an amino group, yielding 2-aminopyridine derivatives. This reaction proceeds via a Meisenheimer intermediate .

  • Grignard reagent substitution : Alkyl/aryl Grignard reagents (e.g., RMgX) in THF at −78°C replace the nitro group with R groups, forming 2-substituted pyridines.

Table 1 : NAS reaction optimization for ammonia substitution

EntryReagent (equiv)SolventTemp (°C)Time (h)Yield (%)
1NH₄OAc (6)DMF120398
2NH₃ (aq)MeCN802<5

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and fluoro groups direct electrophiles to specific positions:

  • Halogenation : Chlorination at position 5 occurs using Cl₂ in acetic acid (60°C, 2 h), achieving 85% yield. The difluoromethyl group enhances regioselectivity .

  • Sulfonation : Fuming H₂SO₄ at 150°C introduces a sulfonic acid group at position 4, stabilized by resonance with the nitro group.

Mechanistic note : The fluoro group at position 3 exerts an ortho/para-directing effect, while the nitro group at position 2 deactivates the ring, favoring meta-substitution relative to the nitro group.

Reduction Reactions

Controlled reduction of the nitro group produces versatile intermediates:

  • Catalytic hydrogenation : H₂ (1 atm) over Pd/C in ethanol (25°C, 6 h) reduces the nitro group to an amine, yielding 2-aminopyridine derivatives with >90% selectivity.

  • Zinc-mediated reduction : Zn/HCl in THF (70°C, 1 h) generates hydroxylamine intermediates, which undergo further transformations to azides or amides.

Critical factor : Over-reduction is prevented by using stoichiometric Zn and low temperatures.

Transition Metal-Catalyzed Couplings

The nitro group facilitates cross-coupling reactions:

  • Suzuki-Miyaura coupling : With Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane (100°C, 12 h), aryl boronic acids replace the nitro group, achieving 75–92% yields .

  • Carbonylation : Pd(TFA)₂/Xantphos catalyzes fluoro-carbonylation with CO gas (1 atm) in DMF (70°C, 5 h), forming acyl fluorides (97% yield) .

Table 2 : Pd-catalyzed carbonylation conditions

CatalystLigandSolventTemp (°C)Time (h)Yield (%)
Pd(TFA)₂XantphosDMF70597
Pd(OAc)₂PPh₃DMF70573

Solvent and Temperature Effects

Reaction outcomes are highly condition-dependent:

  • DMF vs. MeCN : DMF increases NAS rates by 3× due to superior solvation of transition states .

  • Temperature : Elevating from 80°C to 120°C in DMF improves NAS yields from 55% to 98% .

This compound’s multifunctional architecture enables precise modifications for pharmaceutical and materials science applications. Future research should explore photoredox-mediated transformations and enantioselective catalysis .

Scientific Research Applications

4-(Difluoromethyl)-3-fluoro-2-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

2,4-Difluoropyridine
  • Structure : Fluorine atoms at 2- and 4-positions.
  • Key Differences : Lacks nitro and difluoromethyl groups.
  • Fluorine’s inductive effects enhance ring electron deficiency but to a lesser extent than nitro groups .
3-Trifluoromethylpyridine
  • Structure : Trifluoromethyl (-CF₃) group at the 3-position.
  • Key Differences : The -CF₃ group is bulkier and more electron-withdrawing than a single fluorine or difluoromethyl group. This increases steric hindrance and may reduce solubility in polar solvents compared to the target compound .
2-(4-Methoxyphenoxy)-3-nitropyridine
  • Structure: Nitro group at 3-position and methoxyphenoxy substituent at 2-position.
  • Key Differences: The methoxyphenoxy group introduces steric bulk and electron-donating effects (via methoxy), counteracting the nitro group’s electron withdrawal. This contrasts with the target compound’s fluorine/difluoromethyl substituents, which amplify electron deficiency .

Physical-Chemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
4-(Difluoromethyl)-3-fluoro-2-nitropyridine 2-NO₂, 3-F, 4-CF₂H ~205.1 (calculated) High polarity, likely low water solubility due to nitro and fluorine groups
3-Nitro-2,4-pyridinediol 2-OH, 3-NO₂, 4-OH ~172.1 High solubility in polar solvents due to hydroxyl groups; nitro group enhances acidity
2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 2-NH₂, 3-NO₂, 6-(4-F-benzyl) 266.26 Deuterated form used in metabolic studies; amino groups increase basicity and solubility

Key Research Findings and Trends

  • Fluorine Positioning : 3-Fluoro and 4-difluoromethyl groups synergistically enhance the compound’s electron-deficient character, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) .
  • Nitro Group Reactivity : The 2-nitro group in the target compound may act as a leaving group in nucleophilic displacement reactions, a feature exploited in synthesizing polyimide precursors (as seen in 3-chloro-N-phenyl-phthalimide analogs) .
  • Comparative Solubility : While 2,4-difluoropyridine exhibits moderate water solubility (~1–5 mg/mL), the addition of a nitro group in the target compound likely reduces solubility, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

4-(Difluoromethyl)-3-fluoro-2-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₆H₄F₂N₃O₂
  • Molecular Weight : 189.11 g/mol
  • IUPAC Name : 4-(Difluoromethyl)-3-fluoro-2-nitropyridine

4-(Difluoromethyl)-3-fluoro-2-nitropyridine exhibits its biological effects primarily through interactions with various biomolecular targets. The presence of the nitro group enhances its electrophilic character, allowing it to participate in nucleophilic attacks, which can lead to modifications in protein function or gene expression.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 4-(Difluoromethyl)-3-fluoro-2-nitropyridine exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

In vitro studies suggest that 4-(Difluoromethyl)-3-fluoro-2-nitropyridine may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, thereby promoting programmed cell death .

Neuroprotective Effects

Emerging evidence points towards the neuroprotective potential of this compound. It is hypothesized that 4-(Difluoromethyl)-3-fluoro-2-nitropyridine may modulate neurotransmitter systems, particularly by acting on glutamate receptors, which are crucial in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including 4-(Difluoromethyl)-3-fluoro-2-nitropyridine, demonstrated a notable reduction in the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains, revealing potent activity at concentrations as low as 10 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
4-(Difluoromethyl)-3-fluoro-2-nitropyridine10E. coli
Similar Pyridine Derivative15S. aureus

Case Study 2: Cancer Cell Line Apoptosis

In a controlled experiment involving human cancer cell lines, treatment with 4-(Difluoromethyl)-3-fluoro-2-nitropyridine resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis indicated an increase in early and late apoptotic cells by approximately 30% after 48 hours of treatment at a concentration of 25 µM .

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control52
Compound3015

Research Findings

Recent studies have highlighted the potential of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine as a lead compound for further development in therapeutic applications. Its unique structural features allow for modifications that could enhance its efficacy and selectivity against specific biological targets.

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